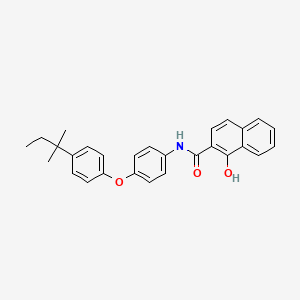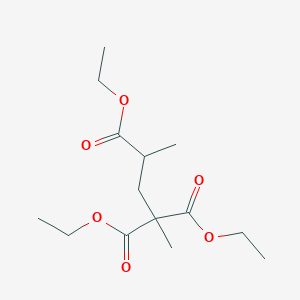
Diethyl (3-dimethylaminopropyl)-malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (3-dimethylaminopropyl)-malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a diethyl ester group attached to a malonic acid derivative, which is further substituted with a 3-dimethylaminopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3-dimethylaminopropyl)-malonate typically involves the alkylation of diethyl malonate with 3-dimethylaminopropyl chloride in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
Diethyl (3-dimethylaminopropyl)-malonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form β-keto esters.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide or potassium carbonate in ethanol.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Condensation Reactions: Aldehydes or ketones in the presence of a base such as sodium ethoxide.
Major Products Formed
Nucleophilic Substitution: Substituted malonates.
Hydrolysis: Malonic acid derivatives.
Condensation Reactions: β-keto esters.
科学的研究の応用
Diethyl (3-dimethylaminopropyl)-malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of diethyl (3-dimethylaminopropyl)-malonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ester groups can undergo nucleophilic attack, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The 3-dimethylaminopropyl group can also participate in interactions with biological targets, influencing the compound’s reactivity and specificity.
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler malonate ester without the 3-dimethylaminopropyl group.
Ethyl acetoacetate: A β-keto ester with similar reactivity but different structural features.
Dimethyl malonate: Another malonate ester with different alkyl groups.
Uniqueness
Diethyl (3-dimethylaminopropyl)-malonate is unique due to the presence of the 3-dimethylaminopropyl group, which imparts distinct reactivity and potential applications compared to other malonate esters. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound in various research and industrial contexts.
特性
CAS番号 |
43009-95-6 |
|---|---|
分子式 |
C12H23NO4 |
分子量 |
245.32 g/mol |
IUPAC名 |
diethyl 2-[3-(dimethylamino)propyl]propanedioate |
InChI |
InChI=1S/C12H23NO4/c1-5-16-11(14)10(12(15)17-6-2)8-7-9-13(3)4/h10H,5-9H2,1-4H3 |
InChIキー |
HPJWCZSMLHGECP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CCCN(C)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-3-cyclohexyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963887.png)

![ethyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11963902.png)
![N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-N,N-dimethylamine oxalate](/img/structure/B11963904.png)
![N-(2-methylphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11963905.png)
![N'-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11963909.png)







